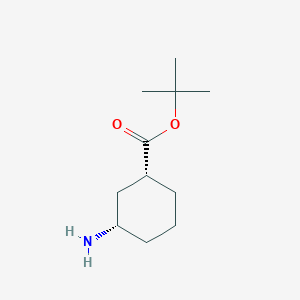

tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate

Description

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3/t8-,9+/m1/s1 |

InChI Key |

MDFWHHAKFURWJC-BDAKNGLRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCC[C@@H](C1)N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate typically involves the protection of the amino group and the carboxyl group using tert-butyl groups. One common method involves the use of tert-butyl chloroformate in the presence of a base to protect the amino group, followed by cyclization to form the cyclohexane ring .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems. These systems allow for more efficient, versatile, and sustainable production compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxylate groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

Biology: Studied for its potential role in biological pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biological processes at the molecular level . The specific pathways involved depend on the context of its application, such as in drug development or biochemical research .

Comparison with Similar Compounds

Research Findings and Challenges

Biological Activity

tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate is a chiral compound with significant biological activity, primarily recognized for its role as a ligand that interacts with various receptors and enzymes. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

- Molecular Formula : C11H21NO2

- Molecular Weight : 199.29 g/mol

- Structure : The compound features a cyclohexane ring substituted with an amino group and a tert-butyl ester functional group. Its stereochemistry is crucial for its biological interactions.

The primary mechanism by which this compound exerts its biological effects involves modulation of receptor activity:

- Target Receptors : It acts as a ligand for specific receptors, influencing their activity and thereby affecting various biochemical pathways.

- Biochemical Pathways : The compound's interaction with these receptors can lead to downstream effects such as modulation of inflammatory responses or alterations in metabolic processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through its action on immune cell signaling pathways.

- Analgesic Properties : Its structural similarity to known analgesics suggests potential pain-relieving effects.

- Neuroprotective Activity : Some studies suggest it may protect neuronal cells from damage in certain pathological conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: In Vivo Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of the compound in a murine model. Mice were treated with varying doses of the compound, followed by induction of inflammation using lipopolysaccharide (LPS). Results indicated a dose-dependent reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha.

| Dose (mg/kg) | IL-6 Level (pg/mL) | TNF-alpha Level (pg/mL) |

|---|---|---|

| 0 | 150 ± 10 | 200 ± 15 |

| 50 | 100 ± 5 | 150 ± 10 |

| 100 | 50 ± 5 | 100 ± 5 |

Study 2: Analgesic Effects

In another study focusing on pain relief, the compound was administered to rats subjected to formalin-induced pain. The results demonstrated a significant reduction in pain scores compared to control groups.

| Time Post-Injection (min) | Pain Score (0-10) |

|---|---|

| 10 | 7.5 ± 0.5 |

| 30 | 4.0 ± 0.5 |

| 60 | 2.0 ± 0.5 |

Study 3: Neuroprotection

Research exploring neuroprotective effects indicated that this compound could mitigate neuronal cell death induced by oxidative stress in vitro.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step strategies, including:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to protect the amine during intermediate steps. This prevents unwanted side reactions, as seen in tert-butyl carbamate derivatives .

- Stereoselective Cyclization : Using chiral catalysts or resolving agents to achieve the desired (1R,3S) stereochemistry. For example, asymmetric hydrogenation or enzymatic resolution may be employed, analogous to methods for bicyclic amino esters .

- Coupling Reactions : Amide bond formation or alkylation under mild conditions (e.g., dichloromethane, triethylamine) to preserve stereochemical integrity .

Q. How can the stereochemistry of this compound be confirmed?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment. SHELX software is widely used for structure refinement, though challenges arise with disordered solvent molecules or low-resolution data .

- Chiral HPLC : Separating enantiomers using chiral stationary phases (e.g., polysaccharide-based columns) to validate enantiomeric excess (ee) .

- NMR Analysis : NOESY or H-H coupling constants to infer spatial arrangements of substituents .

Q. What analytical techniques are recommended for assessing purity?

- Methodological Answer :

- HPLC-MS : Reverse-phase chromatography with mass spectrometry detects impurities and quantifies purity (>98% is typical for research-grade material) .

- H/C NMR : Integration of peaks and absence of extraneous signals confirm chemical purity. For example, tert-butyl groups exhibit characteristic singlets at ~1.4 ppm in H NMR .

- Elemental Analysis : Validates stoichiometric composition, particularly for novel derivatives .

Advanced Research Questions

Q. How can contradictions in NMR data due to conformational flexibility be resolved?

- Methodological Answer :

- Variable-Temperature NMR : Conduct experiments at low temperatures (e.g., -40°C) to "freeze" conformational exchange and simplify splitting patterns .

- DFT Calculations : Compare experimental NMR shifts with computed spectra (e.g., using Gaussian or ORCA) to identify dominant conformers .

- Deuteration Studies : Replace labile protons (e.g., NH) with deuterium to reduce signal broadening .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use transition-metal complexes (e.g., Ru-BINAP) or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture .

- Crystallization-Induced Dynamic Resolution (CIDR) : Leverage differential solubility of diastereomeric salts to improve ee during recrystallization .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar (e.g., hexane/EtOAc) mixtures to find optimal crystal growth conditions. Slow evaporation is preferred for high-resolution crystals .

- SHELX Refinement : Address twinning or disorder by refining occupancy factors and applying restraints to bond lengths/angles .

- Cryoprotection : Use glycerol or paraffin oil to prevent crystal degradation during X-ray data collection at low temperatures .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically analyzed?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (), and thermal stress (40–80°C). Monitor degradation via HPLC to identify labile functional groups (e.g., Boc cleavage under acidic conditions) .

- Kinetic Stability Assays : Use Arrhenius plots to extrapolate shelf-life at room temperature from accelerated stability data .

- Mass Spectrometry : Identify degradation products (e.g., tert-butyl loss or cyclohexane ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.